Apaziquone

Descripción general

Descripción

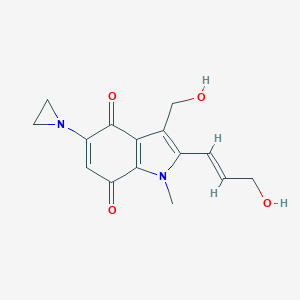

Apaziquona, también conocida como EO9, es una indolequinona que funciona como un profármaco biorreductivo. Está estructuralmente relacionada con la mitomicina C, un agente quimioterapéutico más antiguo. Apaziquona se investiga principalmente por su potencial para tratar el cáncer de vejiga no invasivo. En las células hipóxicas, como las que se encuentran en la superficie interna de la vejiga urinaria, la apaziquona se convierte en metabolitos activos por las reductasas intracelulares. Estos metabolitos activos alquilantes del ADN, lo que lleva a la apoptosis, que se expresa preferentemente en las células neoplásicas .

Métodos De Preparación

Apaziquona se sintetizó por primera vez en la Universidad de Amsterdam en 1987. La ruta sintética implica la preparación de 3-hidroxi-5-aziridinil-1-metil-2-(1H-indol-4,7-diona)prop-β-en-α-ol. El método de preparación incluye los siguientes pasos:

Formación del núcleo de indolequinona: Esto implica la ciclación de precursores apropiados para formar la estructura de indolequinona.

Introducción del anillo de aziridina: El anillo de aziridina se introduce a través de una reacción de sustitución nucleofílica.

Los métodos de producción industrial para apaziquona no están ampliamente documentados, pero probablemente involucrarían rutas sintéticas similares optimizadas para la producción a gran escala.

Análisis De Reacciones Químicas

Apaziquona experimenta varios tipos de reacciones químicas:

Reducción: En condiciones hipóxicas, la apaziquona se reduce por las reductasas intracelulares para formar metabolitos activos.

Alquilación: Los metabolitos activos de apaziquona alquilantes del ADN, lo que lleva a la formación de enlaces cruzados de ADN y posterior apoptosis.

Oxidación: Apaziquona también puede experimentar reacciones de oxidación, aunque estas son menos relevantes para su actividad biológica

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes reductores como la NAD(P)H:quinona oxidorreductasa 1 (NQO1) y las condiciones hipóxicas para facilitar el proceso de reducción. Los principales productos formados a partir de estas reacciones son los aductos de ADN y los enlaces cruzados que conducen a la muerte celular.

Aplicaciones Científicas De Investigación

Apaziquona se ha estudiado ampliamente por su potencial para tratar el cáncer de vejiga no invasivo. Ha mostrado una buena actividad anticancerígena cuando se administra intravesicalmente a lesiones marcadora y es bien tolerada sin efectos secundarios sistémicos. Además, la apaziquona se ha investigado por su actividad anticancerígena en células de cáncer oral y modelos de xenotrasplantes, donde ha demostrado la capacidad de inhibir la proliferación celular e inducir la apoptosis .

Mecanismo De Acción

El mecanismo de acción de apaziquona implica su conversión a metabolitos activos por las reductasas intracelulares en células hipóxicas. Estos metabolitos activos alquilantes del ADN, lo que lleva a la formación de enlaces cruzados de ADN y posterior apoptosis. Los objetivos moleculares de apaziquona incluyen el ADN y varias reductasas intracelulares como la NAD(P)H:quinona oxidorreductasa 1 (NQO1). Las vías implicadas en su mecanismo de acción incluyen el proceso de activación biorreductivo y la respuesta celular al daño del ADN .

Comparación Con Compuestos Similares

Apaziquona es similar a otros profármacos biorreductivos como la mitomicina C, PR-104, TH-302 (evofosfamida) y AQ4N (banoxantrona). apaziquona tiene propiedades farmacocinéticas únicas que la hacen más adecuada para la terapia local, como la administración intravesical para el cáncer de vejiga. A diferencia de la mitomicina C, la apaziquona se elimina rápidamente de la circulación sistémica, lo que reduce el riesgo de efectos secundarios sistémicos .

Compuestos Similares

- Mitomicina C

- PR-104

- TH-302 (evofosfamida)

- AQ4N (banoxantrona)

Las propiedades únicas de apaziquona y su potencial para la terapia local la convierten en un candidato prometedor para futuras investigaciones y aplicaciones clínicas.

Actividad Biológica

Apaziquone, also known as EO9 or Qapzola™, is a synthetic bioreductive alkylating agent primarily investigated for its efficacy in treating non-muscle invasive bladder cancer (NMIBC). This compound is designed as a pro-drug that, upon enzymatic activation by reductases such as NAD(P)H:quinone oxidoreductase 1 (NQO1), converts into cytotoxic metabolites capable of inducing apoptosis in cancer cells. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical findings, and implications for cancer therapy.

This compound's biological activity is rooted in its unique mechanism of action:

- Pro-drug Activation : this compound is activated by enzymes like DT-diaphorase (DTD) and NQO1, leading to the formation of reactive species that damage DNA.

- Cytotoxicity : The activated metabolites can alkylate DNA and induce cross-linking, resulting in cell death through apoptosis. This process is particularly effective under hypoxic conditions, which are common in tumors .

- Targeting Tumor Cells : Elevated levels of DTD in certain tumor types, including bladder cancer, enhance the drug's efficacy, making it significantly more potent than traditional therapies like mitomycin C (MMC) .

Clinical Studies and Efficacy

This compound has undergone several clinical trials assessing its safety and efficacy:

Phase I/II Trials

- A pilot study conducted from 2001 to 2006 involved 12 patients with low-grade NMIBC who received six weekly intravesical doses of this compound. Results showed that 67% of patients achieved complete histological responses with minimal toxicity .

- A subsequent phase II study in the Netherlands reported a complete response rate of approximately 65% among 46 patients treated with multiple doses .

Phase III Trials

- Two pivotal phase III trials were conducted (NCT00598806 and NCT00461591), involving over 1,600 patients across multiple centers. Although these trials did not meet statistical significance for their primary endpoints (2-year recurrence rates), post-hoc analyses suggested potential benefits when this compound was administered shortly after surgery .

- Notably, this compound demonstrated a reduction in recurrence rates compared to placebo, particularly when administered within 30 minutes post-surgery. The hazard ratios indicated a significant reduction in time to recurrence (TTR) for patients receiving this compound versus those receiving placebo .

Comparative Efficacy

The following table summarizes key findings from various studies regarding this compound's efficacy compared to other treatments:

| Study Type | Complete Response Rate | Recurrence-Free Rate (2 Years) | Notes |

|---|---|---|---|

| Pilot Study | 67% | Not reported | Well tolerated with low toxicity |

| Phase II Study | 65% | 49.5% | High response rate among low-risk patients |

| Phase III Trial | Not statistically significant | Improved observed | Post-hoc analysis showed benefits |

Safety Profile

This compound has been noted for its favorable safety profile:

Propiedades

IUPAC Name |

5-(aziridin-1-yl)-3-(hydroxymethyl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methylindole-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-16-10(3-2-6-18)9(8-19)13-14(16)12(20)7-11(15(13)21)17-4-5-17/h2-3,7,18-19H,4-6,8H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPOCMVWFLDDLZ-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)CO)C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)CO)/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90869587 | |

| Record name | Apaziquone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114560-48-4 | |

| Record name | Apaziquone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114560-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apaziquone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114560484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apaziquone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12593 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Apaziquone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APAZIQUONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H464ZO600O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.